Cas no 64052-93-3 (2,7-Phenanthrenediol, 5-ethyl-9,10-dihydro-1,6-dimethyl-)

2,7-Phenanthrenediol, 5-ethyl-9,10-dihydro-1,6-dimethyl- structure
64052-93-3 structure
Product Name:2,7-Phenanthrenediol, 5-ethyl-9,10-dihydro-1,6-dimethyl-
CAS No:64052-93-3
MF:C18H20O2
MW:268.350205421448
CID:1666625
PubChem ID:71380536
Update Time:2025-04-21

2,7-Phenanthrenediol, 5-ethyl-9,10-dihydro-1,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2,7-Phenanthrenediol, 5-ethyl-9,10-dihydro-1,6-dimethyl-
    • 5-ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol
    • DTXSID30803046
    • 64052-93-3
    • Inchi: 1S/C18H20O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h7-9,19-20H,4-6H2,1-3H3
    • InChI Key: AQGNQBGVRPBJCT-UHFFFAOYSA-N
    • SMILES: OC1=CC2CCC3C(C)=C(C=CC=3C=2C(CC)=C1C)O

Computed Properties

  • Exact Mass: 268.1464
  • Monoisotopic Mass: 268.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46
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